3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide 3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 955761-14-5
VCID: VC7459011
InChI: InChI=1S/C23H22N2O4S/c1-28-19-11-16(12-20(13-19)29-2)22(26)24-18-6-5-15-7-8-25(14-17(15)10-18)23(27)21-4-3-9-30-21/h3-6,9-13H,7-8,14H2,1-2H3,(H,24,26)
SMILES: COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC
Molecular Formula: C23H22N2O4S
Molecular Weight: 422.5

3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

CAS No.: 955761-14-5

Cat. No.: VC7459011

Molecular Formula: C23H22N2O4S

Molecular Weight: 422.5

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide - 955761-14-5

Specification

CAS No. 955761-14-5
Molecular Formula C23H22N2O4S
Molecular Weight 422.5
IUPAC Name 3,5-dimethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Standard InChI InChI=1S/C23H22N2O4S/c1-28-19-11-16(12-20(13-19)29-2)22(26)24-18-6-5-15-7-8-25(14-17(15)10-18)23(27)21-4-3-9-30-21/h3-6,9-13H,7-8,14H2,1-2H3,(H,24,26)
Standard InChI Key XOTCYBMQWGPXSV-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3,5-dimethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide, reflects its three primary components:

  • Tetrahydroisoquinoline core: A partially saturated isoquinoline ring system (C9H11N) providing a rigid bicyclic framework .

  • Thiophene-2-carbonyl substituent: A five-membered aromatic sulfur heterocycle (C4H3S-CO-) attached to the tetrahydroisoquinoline’s nitrogen.

  • 3,5-Dimethoxybenzamide group: A benzamide derivative with methoxy groups at positions 3 and 5, linked via an amide bond to the tetrahydroisoquinoline .

The SMILES notation (COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC) and InChIKey (XOTCYBMQWGPXSV-UHFFFAOYSA-N) further clarify its connectivity and stereoelectronic properties.

Physicochemical Properties

PropertyValue
Molecular FormulaC23H22N2O4S
Molecular Weight422.5 g/mol
CAS Registry Number955761-14-5
PubChem CID16943329
SolubilityNot available

The compound’s solubility and stability remain uncharacterized, though its methoxy and amide groups suggest moderate polarity.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide likely involves multi-step protocols common to benzamide derivatives :

  • Tetrahydroisoquinoline Formation: Cyclization of phenethylamine derivatives via Pictet-Spengler or Bischler-Napieralski reactions to generate the tetrahydroisoquinoline core .

  • Acylation at N-2: Reaction with thiophene-2-carbonyl chloride introduces the thiophene moiety.

  • Amide Coupling: Condensation of 3,5-dimethoxybenzoic acid with the 7-amino group of the tetrahydroisoquinoline using coupling agents like EDC/HOBt .

Key Intermediates

  • 5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline: A precursor observed in related syntheses .

  • 3,5-Dimethoxybenzoyl Chloride: Activated form of the benzoic acid derivative for amide bond formation.

Pharmacological and Biological Activities

Hypothesized Mechanisms

While direct studies on this compound are absent, structural analogs provide insights:

  • Anticonvulsant Activity: Substituted benzamides in patent WO1997048683A1 modulate neuronal excitability via sodium channel inhibition .

  • Enzyme Inhibition: The thiophene moiety may interact with cytochrome P450 enzymes or kinases, as seen in similar heterocycles.

  • Anti-inflammatory Effects: Methoxy groups on benzamides correlate with COX-2 inhibition in preclinical models.

Comparative Analysis

CompoundBiological ActivityReference
2,4,5-Trimethoxy-N-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamideAnticonvulsant, anxiolytic
N-(1,2,3,4-Tetrahydro-2-methylisoquinolin-7-yl)-3,4,5-trimethoxybenzamideUncharacterized
Target CompoundHypothetical anticonvulsant/anti-inflammatory

Research Gaps and Future Directions

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unknown.

  • Target Identification: High-throughput screening could identify protein targets (e.g., ion channels, kinases).

  • Therapeutic Potential: Preclinical models of epilepsy, inflammation, or cancer are needed to validate hypotheses .

Synthesis Optimization

  • Green Chemistry Approaches: Catalytic methods to reduce waste in acylation steps.

  • Stereoselective Synthesis: Resolve enantiomers if chirality impacts bioactivity.

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